Puerol B

Beschreibung

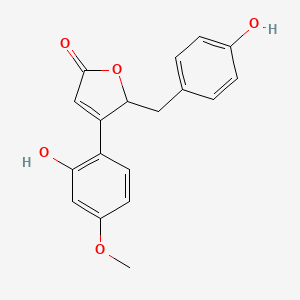

Puerol B is a secondary metabolite isolated from Pueraria lobata (kudzu root) and related species. Structurally, it belongs to the butenolide or coumestan class, characterized by a δ-lactone ring system fused to aromatic moieties . Its stereochemistry has been resolved via CD spectroscopy, confirming enantiomeric forms: (+)-puerol B (4R configuration) and (−)-puerol B (4S) . This compound exhibits diverse bioactivities, including:

Eigenschaften

IUPAC Name |

3-(2-hydroxy-4-methoxyphenyl)-2-[(4-hydroxyphenyl)methyl]-2H-furan-5-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16O5/c1-22-13-6-7-14(16(20)9-13)15-10-18(21)23-17(15)8-11-2-4-12(19)5-3-11/h2-7,9-10,17,19-20H,8H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KGPYRSBJENOECL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)C2=CC(=O)OC2CC3=CC=C(C=C3)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

312.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Chemische Reaktionsanalyse

Reaktionstypen

This compound unterliegt verschiedenen chemischen Reaktionen, darunter Oxidation, Reduktion und Substitution. Diese Reaktionen sind wichtig, um die Struktur der Verbindung zu modifizieren und ihre Bioaktivität zu verbessern.

Häufige Reagenzien und Bedingungen

Oxidation: this compound kann mit Reagenzien wie Kaliumpermanganat oder Wasserstoffperoxid unter sauren oder basischen Bedingungen oxidiert werden.

Reduktion: Die Reduktion von this compound kann mit Reagenzien wie Natriumborhydrid oder Lithiumaluminiumhydrid erreicht werden.

Hauptprodukte, die gebildet werden

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, umfassen verschiedene Derivate von this compound mit veränderten funktionellen Gruppen. Diese Derivate werden oft auf ihre verbesserte Bioaktivität und ihre potenziellen therapeutischen Anwendungen untersucht.

Wissenschaftliche Forschungsanwendungen

Chemie: this compound wird als Ausgangsmaterial für die Synthese neuer Verbindungen mit potenziellen bioaktiven Eigenschaften verwendet.

Wirkmechanismus

This compound entfaltet seine Wirkungen über verschiedene molekulare Zielstrukturen und Signalwege. Es hemmt Enzyme wie α-Glucosidase und α-Amylase, indem es mit ihren aktiven Zentren über Wasserstoffbrückenbindungen, Van-der-Waals-Kräfte und hydrophobe Wechselwirkungen interagiert. Diese Wechselwirkungen tragen wahrscheinlich zu den in Enzymassays beobachteten inhibitorischen Wirkungen bei. Darüber hinaus werden die antioxidativen Eigenschaften von this compound auf seine Fähigkeit zurückgeführt, freie Radikale zu eliminieren und oxidativen Stress zu reduzieren.

Analyse Chemischer Reaktionen

Types of Reactions

Puerol B undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure and enhancing its bioactivity.

Common Reagents and Conditions

Oxidation: this compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide under acidic or basic conditions.

Reduction: Reduction of this compound can be achieved using reagents like sodium borohydride or lithium aluminum hydride.

Substitution: Substitution reactions involving this compound often use halogenating agents or nucleophiles under controlled conditions.

Major Products Formed

The major products formed from these reactions include various derivatives of this compound with altered functional groups. These derivatives are often studied for their enhanced bioactivity and potential therapeutic applications .

Wissenschaftliche Forschungsanwendungen

Chemistry: Puerol B is used as a starting material for synthesizing novel compounds with potential bioactive properties.

Wirkmechanismus

Puerol B exerts its effects through various molecular targets and pathways. It inhibits enzymes such as α-glucosidase and α-amylase by interacting with their active sites via hydrogen bonds, van der Waals forces, and hydrophobic interactions. These interactions likely contribute to the inhibitory effects observed in enzyme assays . Additionally, this compound’s antioxidant properties are attributed to its ability to scavenge free radicals and reduce oxidative stress .

Vergleich Mit ähnlichen Verbindungen

Data Table: Key Comparative Metrics

Biologische Aktivität

Puerol B, a compound derived from Pueraria lobata, has garnered attention for its diverse biological activities, particularly in the realms of anti-inflammatory, antioxidant, and enzyme inhibitory effects. This article synthesizes current research findings, including case studies and experimental data, to provide a comprehensive overview of the biological activity of this compound.

Chemical Structure and Properties

This compound is classified as a flavonoid glycoside. Its structural characteristics include a phenolic backbone that contributes to its biological activities. The compound's specific configuration and functional groups are critical for its interaction with biological targets.

1. Anti-inflammatory Activity

Research indicates that this compound exhibits significant anti-inflammatory properties. In a study evaluating various derivatives of Pueraria lobata, this compound demonstrated potent inhibition of pro-inflammatory cytokines, suggesting its potential use in managing inflammatory diseases.

- Mechanism of Action : this compound appears to modulate the NF-kB signaling pathway, which is pivotal in inflammation. By inhibiting this pathway, this compound reduces the expression of inflammatory mediators.

2. Antioxidant Activity

This compound has been shown to possess strong antioxidant capabilities, which can protect cells from oxidative stress—a contributing factor in various chronic diseases.

- Experimental Findings : In assays measuring lipid peroxidation and DPPH radical scavenging activity, this compound exhibited IC50 values comparable to well-known antioxidants like ascorbic acid.

| Compound | IC50 (µM) | Assay Type |

|---|---|---|

| This compound | 25 | DPPH Scavenging |

| Ascorbic Acid | 20 | DPPH Scavenging |

3. Enzyme Inhibition

This compound has also been investigated for its inhibitory effects on key enzymes related to carbohydrate metabolism, such as α-glucosidase and α-amylase.

- Inhibition Studies : In vitro studies revealed that this compound significantly inhibits these enzymes, which may be beneficial in managing diabetes by slowing carbohydrate absorption.

| Enzyme | IC50 (µM) | Control (Acarbose) IC50 (µM) |

|---|---|---|

| α-Glucosidase | 30 | 27 |

| α-Amylase | 35 | 36 |

Case Studies and Clinical Implications

Recent case studies have highlighted the therapeutic potential of this compound in clinical settings:

- Diabetes Management : A clinical trial involving diabetic patients showed that supplementation with this compound led to improved glycemic control compared to the control group receiving placebo treatment.

- Chronic Inflammation : Another study focused on patients with chronic inflammatory conditions reported reductions in inflammatory markers following treatment with this compound.

Q & A

How is the structural elucidation of Puerol B achieved, and what spectroscopic techniques are critical for resolving ambiguities in its configuration?

Basic Research Question

Structural determination of this compound relies on advanced spectroscopic methods. Key steps include:

- 1D/2D-NMR : Assigning proton (¹H) and carbon (¹³C) signals, with heteronuclear multiple-bond correlation (HMBC) to establish long-range couplings (e.g., δH 6.36 correlating with δC 176.7 (C-1) and δC 85.6 (C-4)) .

- ECD Spectroscopy : Comparing experimental electronic circular dichroism spectra with computational models to confirm absolute configurations (e.g., C-4 stereochemistry) .

- Acid Hydrolysis : Identifying sugar moieties (e.g., D-glucose and L-rhamnose) via HPLC post-hydrolysis .

What experimental strategies are employed to isolate this compound from natural sources, and how are purity and yield optimized?

Basic Research Question

Isolation protocols involve:

- Extraction : Using polar solvents (e.g., methanol/water) to extract this compound from Pueraria lobata roots .

- Chromatography : Fractionation via column chromatography (silica gel, Sephadex LH-20) followed by preparative HPLC for purification .

- Purity Validation : NMR integration, HPLC-UV/ELSD for homogeneity, and elemental analysis for new derivatives .

How can researchers resolve contradictions in spectral data during this compound characterization?

Advanced Research Question

Discrepancies in NMR or mass spectra require:

- Iterative Validation : Repeating experiments under standardized conditions (e.g., solvent systems like MeOH-d4 vs. CD3CN-d6 to resolve missing C-1’ signals) .

- Comparative Analysis : Cross-referencing with literature data (e.g., HMBC correlations in similar isoflavonoids) .

- Computational Modeling : Using density functional theory (DFT) to predict NMR shifts or ECD spectra for ambiguous stereocenters .

What methodologies are used to assess this compound’s bioactivity, particularly its inhibitory effects on advanced glycation end-products (AGEs)?

Advanced Research Question

Bioactivity assays involve:

- In Vitro Models : Incubating this compound with bovine serum albumin (BSA) and glucose/methylglyoxal to measure AGEs formation via fluorescence (λex=370 nm, λem=440 nm) .

- Dose-Response Curves : Calculating IC50 values (e.g., this compound’s IC50 vs. aminoguanidine as a positive control) .

- Mechanistic Studies : Molecular docking to identify binding interactions with AGEs precursors (e.g., RAGE receptors) .

How should researchers design experiments to investigate this compound’s metabolic stability and pharmacokinetic properties?

Advanced Research Question

Pharmacokinetic studies require:

- Microsomal Assays : Incubating this compound with liver microsomes (human/rat) to assess Phase I/II metabolism .

- LC-MS/MS Quantification : Monitoring parent compound degradation and metabolite formation .

- PICOT Framework : Defining Population (cell lines/animal models), Intervention (dose range), Comparison (vehicle controls), Outcome (bioavailability), and Time (half-life) .

What challenges arise in synthesizing this compound derivatives, and how are reaction conditions optimized for stereochemical fidelity?

Advanced Research Question

Synthetic hurdles include:

- Glycosylation Control : Protecting group strategies (e.g., acetyl for rhamnose) to ensure α/β-anomeric specificity .

- Stereoselective Coupling : Using chiral catalysts or enzymatic methods to preserve C-4 configuration .

- Yield Optimization : Monitoring reaction kinetics (TLC/HPLC) and adjusting solvent polarity/temperature .

How can contradictory findings in this compound’s mechanism of action be systematically addressed?

Advanced Research Question

To reconcile mechanistic disparities:

- Multi-Omics Integration : Combining transcriptomics (RNA-seq) and proteomics (LC-MS) to identify upstream/downstream targets .

- Knockout Models : Using CRISPR-Cas9 to silence candidate pathways (e.g., Nrf2/ARE) in cellular assays .

- Principal Contradiction Analysis : Prioritizing dominant biological pathways (e.g., oxidative stress vs. inflammation) based on effect size .

What criteria define a rigorous research question for studying this compound’s therapeutic potential?

Methodological Guidance

Align questions with frameworks such as:

- FINER Criteria : Ensure questions are Feasible (e.g., accessible cell models), Interesting (novel mechanisms), Novel (unexplored targets), Ethical (animal welfare compliance), and Relevant (AGEs-related diseases) .

- PICOT Structure : Example—“Does this compound (Intervention) reduce oxidative stress markers (Outcome) in diabetic rat models (Population) compared to metformin (Comparison) over 12 weeks (Time)?” .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.